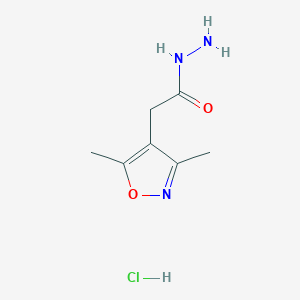
1-(difluoromethyl)-1H-imidazole-2-carbaldehyde
Übersicht
Beschreibung
Compounds with a difluoromethyl group are of significant interest in the field of medicinal chemistry due to their potential biological activities . The difluoromethyl group is often used to modify the chemical properties of a molecule, potentially enhancing its biological activity .
Synthesis Analysis
The synthesis of difluoromethylated compounds has been a topic of extensive research. Various methods have been developed, including the use of difluoromethylation reagents and metal-based methods that can transfer a CF2H group to a carbon atom .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray diffraction . The presence of a difluoromethyl group can influence the overall structure and properties of the molecule .Chemical Reactions Analysis
Difluoromethylated compounds can participate in various chemical reactions. For example, they can undergo transformations involving the difluoromethyl group, such as oxidation or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can be influenced by the presence of a difluoromethyl group .Wissenschaftliche Forschungsanwendungen
Late-Stage Difluoromethylation
1-(Difluoromethyl)-1H-imidazole-2-carbaldehyde: can be utilized in late-stage difluoromethylation processes. This is particularly valuable in pharmaceutical chemistry where the introduction of a difluoromethyl group into bioactive compounds can significantly alter their pharmacokinetic properties .
Hydrogen Bond Donor Capability
The compound’s difluoromethyl group is highly polarized, making it an excellent hydrogen bond donor. This characteristic allows it to mimic the hydrogen bonding capabilities of alcohols, thiols, or amines, which can be advantageous in designing drugs and agrochemicals .
Bioisostere for Functional Groups
Due to its unique properties, the difluoromethyl group in 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde can act as a bioisostere for alcohol, thiol, or amine groups. This has led to its incorporation in various bioactive compounds, including drugs and fungicides .
Formation of Dimeric Complexes
Recent studies have shown that compounds like 1-(difluoromethyl)-2-nitrobenzene can form dimeric complexes through hydrogen bonding, similar to 2-nitrophenol. This suggests potential applications in creating novel dimeric structures with 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde .
Photocatalytic Difluoromethylation
This compound can be involved in photocatalytic difluoromethylation reactions. Such reactions are important in organic synthesis, where the difluoromethyl group can be introduced into various substrates under light activation .
Electrophilic Fluorination Reagent
1-(Difluoromethyl)-1H-imidazole-2-carbaldehyde: can serve as a precursor or intermediate in the preparation of electrophilic fluorination reagents. These reagents are crucial for introducing fluorine atoms into organic molecules, which is a common modification in medicinal chemistry to improve drug properties .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(difluoromethyl)imidazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O/c6-5(7)9-2-1-8-4(9)3-10/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQLGRBFICLBCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)C=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(difluoromethyl)-1H-imidazole-2-carbaldehyde | |
CAS RN |
1248811-92-8 | |
| Record name | 1-(difluoromethyl)-1H-imidazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(Cyclopentylamino)methyl]naphthalen-2-ol hydrochloride](/img/structure/B1453192.png)
![4-[(3-Methyl-2,5-dioxoimidazolidin-1-yl)methyl]-3-nitrobenzamide](/img/structure/B1453193.png)
![1-{[(1,2,3,4-Tetrahydronaphthalen-1-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1453194.png)






